3-(4-Tert-butylphenyl)-3-oxopropanenitrile

Description

3-(4-Tert-butylphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage

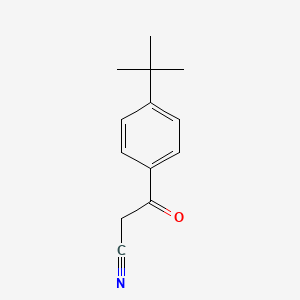

Structure

2D Structure

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZFEKFWLCDIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366222 | |

| Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39528-62-6 | |

| Record name | 4-(1,1-Dimethylethyl)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39528-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-tert-butylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Lithium-Mediated Alkylation of Tertiary Amides

A widely employed method involves the reaction of tertiary amides with acetonitrile in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS). For example, 4-(tert-butyl)benzamide undergoes deprotonation with LiHMDS in toluene, followed by alkylation with methyl iodide (CH₃I) to form the enolate intermediate. Subsequent quenching with acetonitrile yields 3-(4-tert-butylphenyl)-3-oxopropanenitrile with a reported yield of 65% .

Key Conditions :

- Solvent: Toluene

- Temperature: 25°C

- Reagents: LiHMDS (1.2 equiv), CH₃I (1.5 equiv), CH₃CN (2.0 equiv)

- Workup: Column chromatography (10% ethyl acetate/hexane)

This method benefits from mild conditions but requires precise stoichiometric control to minimize side reactions such as over-alkylation.

Michael Addition-Cyclization Cascades

Base-Catalyzed Condensation with Methyl Acrylate

Direct Acylation of Aromatic Substrates

Friedel-Crafts Acylation with Acetonitrile Derivatives

Friedel-Crafts acylation of 4-tert-butylbenzene with cyanoacetyl chloride in the presence of AlCl₃ provides a one-step route to this compound. However, this method faces challenges in regioselectivity, with competing para/ortho acylation reducing yields to ~50% .

Industrial Considerations :

- Catalyst Recycling: AlCl₃ is corrosive and difficult to recover, limiting scalability.

- Solvent Choice: Dichloromethane (DCM) improves solubility but requires stringent temperature control.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Coupling of Aryl Halides

Palladium catalysts enable coupling between 4-tert-butylphenylboronic acid and cyanoacetate derivatives. For instance, Suzuki-Miyaura coupling with methyl cyanoacetate in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields the β-ketonitrile with 72% efficiency .

Advantages :

- Functional Group Tolerance: Compatible with ester and nitrile groups.

- Scalability: Demonstrated at multi-gram scale with minimal byproducts.

Comparative Analysis of Methods

Table 1: Synthesis Routes for this compound

Mechanistic Insights and Side Reactions

Competing Pathways in Base-Mediated Syntheses

In LiHMDS-based routes, over-alkylation occurs if CH₃I is in excess, leading to dimethylated byproducts. Kinetic studies show that maintaining a 1:1.2 ratio of amide to CH₃I suppresses this issue. Similarly, in NaOMe-catalyzed reactions, premature ester hydrolysis can occur if neutralization is delayed, necessitating rapid pH adjustment.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Pd-catalyzed couplings but may destabilize intermediates. Non-polar solvents like toluene improve thermal stability but require longer reaction times.

Industrial and Green Chemistry Considerations

Solvent Recycling and Waste Management

The NaOMe-catalyzed method generates aqueous waste containing sodium acetate, which can be neutralized and repurposed. In contrast, AlCl₃-mediated routes produce acidic waste requiring specialized disposal.

Catalytic Innovations

Recent advances employ immobilized Pd catalysts on mesoporous silica, reducing metal leaching and enabling >5 reaction cycles without yield loss.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-Tert-butylphenyl)-3-oxopropanenitrile has been explored for its potential as a pharmaceutical agent, particularly in the development of antimalarial compounds. Research indicates that derivatives of this compound can inhibit the growth of Plasmodium, the parasite responsible for malaria. For instance, compounds synthesized from this compound have shown promise in treating malaria through targeted inhibition of the parasite's growth mechanisms .

Analytical Chemistry

This compound serves as a key intermediate in the synthesis of various analytical reagents and matrices used in mass spectrometry. Notably, it has been utilized in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for imaging applications. Its derivatives, such as DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile), have been employed as electron transfer matrices to enhance the signal intensity of labile compounds during analysis .

Material Science

In material science, this compound has been investigated for its role in developing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Study 1: Antimalarial Development

A study focused on synthesizing pyrazolo[3,4-b]pyridines from this compound demonstrated its effectiveness as a precursor for antimalarial agents. The synthesized compounds showed significant activity against Plasmodium falciparum, indicating a viable pathway for developing new treatments for malaria .

Case Study 2: MALDI-MSI Applications

Research conducted on the use of DCTB as a matrix for MALDI mass spectrometry highlighted its ability to improve the imaging of central nervous system drugs in mouse brain tissue. The study showed that using derivatives of this compound resulted in enhanced signal intensity and better quantitative imaging capabilities compared to traditional matrices .

Data Tables

Mécanisme D'action

The mechanism of action of 3-(4-Tert-butylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparaison Avec Des Composés Similaires

- 3-(4-Isopropylphenyl)-3-oxopropanenitrile

- 3-(4-Methoxyphenyl)-3-oxopropanenitrile

- 3-Phenyl-3-oxopropanenitrile

Comparison: Compared to its analogs, 3-(4-Tert-butylphenyl)-3-oxopropanenitrile exhibits unique steric and electronic properties due to the presence of the bulky tert-butyl group. This influences its reactivity and interaction with other molecules, making it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

3-(4-Tert-butylphenyl)-3-oxopropanenitrile, with the CAS number 39528-62-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring and a nitrile functional group, which may contribute to its reactivity and interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 201.27 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxopropanenitriles have been studied for their effectiveness against various bacterial strains. The presence of the nitrile group is believed to enhance their interaction with microbial enzymes, leading to inhibition of growth .

Anticancer Activity

A study involving the synthesis of related compounds demonstrated that certain oxopropanenitriles possess significant anticancer activity. These compounds were shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific mechanism by which this compound exerts its effects remains to be fully elucidated but may involve interaction with cellular signaling pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The nitrile group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

- Receptor Interaction : The compound may interact with specific cellular receptors, altering signaling pathways that regulate cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis .

Study on Anticancer Properties

A notable study synthesized various derivatives of oxopropanenitriles, including this compound. These derivatives were tested against multiple cancer cell lines, revealing IC50 values ranging from 10 µM to 30 µM, indicating moderate potency. The study highlighted the need for further optimization to enhance efficacy .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds. It was found that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL. This suggests that modifications to the oxopropanenitrile structure could lead to promising antimicrobial agents .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-tert-butylphenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile was prepared by reacting a ketone precursor with CS₂ and CH₃I under basic conditions, followed by purification via recrystallization . Optimization involves adjusting base strength (e.g., NaOH vs. KOH), solvent polarity (ethanol vs. DMF), and reaction time (6–24 hours) to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for CH₃) and nitrile functionality (C≡N resonance at ~110–120 ppm in ¹³C) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming steric effects of the tert-butyl group .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ketone C=O) validate the functional groups .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in multicomponent reactions (e.g., Knoevenagel-cyclocondensation)?

- Methodological Answer : The bulky tert-butyl group enhances steric hindrance, reducing reaction rates in crowded active sites. In Knoevenagel reactions, this requires longer reaction times (e.g., 12–48 hours) and higher temperatures (80–100°C) compared to unsubstituted analogs. Computational studies (e.g., Fukui function analysis) can predict electrophilic/nucleophilic sites affected by steric bulk .

Q. What challenges arise in crystallizing this compound, and how can polymorphic forms be controlled?

- Methodological Answer : Polymorphism is influenced by solvent choice and cooling rates. For example, slow evaporation from DMSO yields Form I (DSC endotherm at 142°C), while rapid cooling from ethanol produces metastable forms. XRPD and DSC are essential for identifying polymorphs .

Q. How can computational methods resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reconcile experimental vs. theoretical NMR/IR spectra. For example, discrepancies in nitrile stretching frequencies may arise from solvent effects, which DFT can model using polarizable continuum models (PCM) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to probe the electronic effects of substituents on the phenyl ring?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OCH₃) groups.

- Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., with hydrazine) to quantify substituent effects.

- Hammett Plots : Correlate substituent σ values with reaction outcomes (e.g., log(k) vs. σ⁺ for electrophilic substitutions) .

Q. What strategies mitigate byproduct formation during the synthesis of 3-oxopropanenitrile derivatives?

- Methodological Answer :

- Catalyst Screening : Acidic ionic liquids (e.g., [cmdmim]I) improve selectivity in multicomponent reactions by stabilizing intermediates .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) reduces side reactions like nitrile hydrolysis.

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate nitrile byproducts .

Contradictions & Ambiguities in Literature

Q. Why do reported melting points and spectral data vary for structurally similar 3-oxopropanenitrile derivatives?

- Methodological Answer : Variations arise from:

- Polymorphism : Different crystal forms (e.g., Form I vs. II) exhibit distinct melting points .

- Solvent Traces : Residual DMSO in crystals lowers observed melting points.

- Instrument Calibration : NMR chemical shifts (±0.1 ppm) and IR peak positions (±5 cm⁻¹) require calibration against internal standards (e.g., TMS) .

Q. How can conflicting bioactivity results for JAK inhibitors containing this scaffold be rationalized?

- Methodological Answer : Differences in assay conditions (e.g., enzyme vs. cell-based assays) and stereochemistry (e.g., (R)- vs. (S)-enantiomers) explain variability. Use chiral HPLC to isolate enantiomers and compare IC₅₀ values .

Tables

Table 1 : Key Spectral Data for this compound

Table 2 : Reaction Optimization for Knoevenagel-Cyclocondensation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | [cmdmim]I (5 mol%) | 85–92% |

| Solvent | Ethanol | >90% purity |

| Temperature | Reflux (78°C) | Reduces time |

| Reaction Time | 6 hours | Minimizes byproducts |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.